N-(piperidin-3-yl)benzenesulfonamide
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Overview
Description
“N-(piperidin-3-yl)benzenesulfonamide” is a chemical compound with the CAS Number: 1018458-26-8 . It has a molecular weight of 240.33 and is typically stored at room temperature . The compound is in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is N-(3-piperidinyl)benzenesulfonamide . The InChI code for this compound is 1S/C11H16N2O2S/c14-16(15,11-6-2-1-3-7-11)13-10-5-4-8-12-9-10/h1-3,6-7,10,12-13H,4-5,8-9H2 .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 240.33 .Scientific Research Applications
Synthesis and Bioactivity
- N-alkyl-N-(piperidin-1-yl)benzenesulfonamide derivatives have been synthesized and evaluated for their inhibitory activities against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These compounds show promising activities, suggesting potential for the development of therapeutic agents targeting diseases associated with these enzymes, like Alzheimer's disease (Khalid, 2012).
Antimicrobial and Antioxidant Properties
A series of 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides were synthesized and demonstrated significant antimicrobial activity against several strains of microbes. These findings highlight the potential for these compounds in antimicrobial therapies (Desai, Makwana, & Senta, 2016).
Another study found that benzenesulfonamides incorporating 1,3,5-triazine moieties showed moderate antioxidant activities and acted as inhibitors for enzymes like AChE, BChE, and tyrosinase, which are associated with various diseases including Alzheimer's, Parkinson's, and pigmentation disorders (Lolak et al., 2020).
Carbonic Anhydrase Inhibition
- Novel benzenesulfonamide derivatives were evaluated as inhibitors of human carbonic anhydrase (CA) isoforms. These compounds displayed potent inhibitory action against hCA II and hCA VII, isoforms implicated in epileptogenesis, and showed effective anticonvulsant activity in animal models (Mishra et al., 2017).
Neuroprotective and Cognitive Enhancing Effects
- A specific compound, SB-399885, demonstrated high affinity for 5-HT(6) receptors and exhibited cognitive-enhancing properties through enhancing cholinergic function, indicating potential therapeutic utility in disorders characterized by cognitive deficits such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Corrosion Inhibition
- Piperidine derivatives have been studied for their corrosion inhibition properties on iron surfaces, indicating potential applications in materials science and engineering (Kaya et al., 2016).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Piperidine derivatives, however, are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Mode of Action
Piperidine-containing compounds are generally known to interact with their targets in a variety of ways, depending on the specific structure of the compound and the nature of the target .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities and pharmacological applications .
Result of Action
It’s known that piperidine derivatives can have a wide range of effects, depending on their specific structure and the nature of their targets .
Properties
IUPAC Name |
N-piperidin-3-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c14-16(15,11-6-2-1-3-7-11)13-10-5-4-8-12-9-10/h1-3,6-7,10,12-13H,4-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUATOLLDLLJAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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